MFCD18312430
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Overview
Description
The compound identified as “MFCD18312430” is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18312430” involves multiple steps, each requiring specific reagents and conditions. The primary synthetic route includes:
Initial Formation: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form the core structure of the compound.
Functional Group Modification:
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale production, the synthesis of “this compound” is optimized to enhance efficiency and reduce costs. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to accelerate reaction rates and increase yield.
Automation: Integrating automated systems for precise control over reaction parameters and monitoring.
Chemical Reactions Analysis
Types of Reactions
“MFCD18312430” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
“MFCD18312430” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which “MFCD18312430” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, and metabolism.
Properties
IUPAC Name |
N-cyclopropyl-3-(2-oxo-1H-pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14(17-12-6-7-12)11-4-1-3-10(9-11)13-5-2-8-16-15(13)19/h1-5,8-9,12H,6-7H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCJJYTJDRDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683132 |
Source
|
Record name | N-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-25-5 |
Source
|
Record name | N-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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